AP 811

Description

Historical Context of Natriuretic Peptide Receptor Ligand Discovery

The discovery of natriuretic peptides originated with the observation in 1981 that atrial extracts contained a substance capable of inducing potent diuresis and natriuresis in rats, leading to a decrease in blood pressure. Current time information in IN.nih.govguidetomalariapharmacology.org This substance was subsequently identified as atrial natriuretic peptide (ANP). Current time information in IN.nih.govguidetomalariapharmacology.orgwikipedia.org Following the discovery of ANP, two other major natriuretic peptides, brain natriuretic peptide (BNP) and C-type natriuretic peptide (CNP), were identified, further expanding the understanding of this peptide family. Current time information in IN.guidetomalariapharmacology.orgwikipedia.orgnih.govnovopro.cn

Parallel to the identification of the peptides, research focused on characterizing their cognate receptors. Three main types of natriuretic peptide receptors have been identified: NPR-A (also known as GC-A or NPR1), NPR-B (also known as GC-B or NPR2), and NPR-C (also known as NPR3). Current time information in IN.nih.govwikipedia.orgnih.govnih.gov NPR-A and NPR-B are transmembrane guanylyl cyclases that mediate most of the known effects of ANP, BNP, and CNP by catalyzing the synthesis of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Current time information in IN.nih.govwikipedia.orgnih.gov In contrast, NPR-C primarily functions as a clearance receptor, removing natriuretic peptides from circulation through internalization and degradation, although signaling functions for NPR-C have also been suggested. Current time information in IN.nih.govnih.govnih.gov The discovery and characterization of these receptors paved the way for the development of ligands, both agonists and antagonists, to selectively target each receptor subtype and dissect their individual roles in physiological and pathophysiological processes.

Overview of the Natriuretic Peptide System and its Biological Significance

The natriuretic peptide system comprises a family of structurally related peptides, primarily ANP, BNP, and CNP, and their corresponding receptors. ANP is predominantly synthesized and secreted by cardiac atria, while BNP is primarily secreted from cardiac ventricles, particularly in response to increased wall stretch and volume overload. Current time information in IN.wikipedia.orgguidetopharmacology.org CNP is more widely expressed, with significant levels found in the central nervous system, osteochondral system, and vascular system. Current time information in IN.nih.gov

The natriuretic peptides play a crucial role in maintaining cardiovascular homeostasis and regulating fluid and electrolyte balance. Current time information in IN.wikipedia.orgnih.govnovopro.cn ANP and BNP, acting primarily through NPR-A, exert natriuretic, diuretic, and vasodilatory effects, contributing to the reduction of blood pressure and inhibition of cardiac hypertrophy and fibrosis. Current time information in IN.wikipedia.org CNP, primarily signaling through NPR-B, is involved in processes such as long bone growth, regulation of vascular tone, and inhibition of vascular remodeling. Current time information in IN.nih.govnih.gov The NPR-C receptor binds all three major natriuretic peptides, with a higher affinity for ANP and CNP, and is understood to be a key mechanism for regulating local and systemic natriuretic peptide concentrations. Current time information in IN.nih.gov However, NPR-C has also been implicated in signaling pathways, potentially inhibiting adenylyl cyclase and activating phospholipase C through G protein-dependent mechanisms. nih.govnih.gov

Rationale for Investigating AP 811 within Academic Research Frameworks

The rationale for investigating compounds like this compound within academic research frameworks stems from the need to understand the specific and nuanced roles of each component of the natriuretic peptide system. Given that NPR-C is involved in clearing natriuretic peptides and potentially has its own signaling functions, selective ligands targeting this receptor are valuable tools for researchers. Current time information in IN.nih.govnih.govnih.gov

This compound is investigated because it functions as a selective antagonist of the NPR-C receptor. By blocking NPR-C, researchers can study the effects of preventing natriuretic peptide clearance by this receptor and also explore the potential signaling roles of NPR-C without the confounding factor of peptide degradation. nih.govmetabolomicsworkbench.orgwikimedia.orgguidetopharmacology.org This allows for a more precise dissection of the contributions of NPR-C-mediated clearance versus the cGMP-generating activity of NPR-A and NPR-B in various physiological and pathological contexts. Studies using this compound can help to delineate the specific impact of NPR-C blockade on cellular processes and systemic functions influenced by natriuretic peptides.

Structure

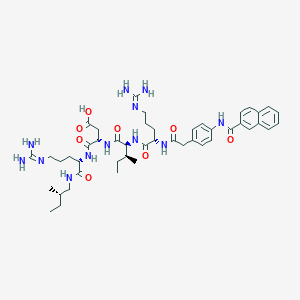

2D Structure

Properties

IUPAC Name |

(3S)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-methylbutyl]amino]-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O8/c1-5-27(3)26-53-41(63)34(13-9-21-51-45(47)48)56-43(65)36(25-38(60)61)57-44(66)39(28(4)6-2)58-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,53,63)(H,54,62)(H,55,59)(H,56,65)(H,57,66)(H,58,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)/t27-,28-,34-,35-,36-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMJSSQZDQBGDS-OCFLPWLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Cellular Consequences of Ap 811 Activity

Downstream Intracellular Signaling Cascades Affected by AP 811-NPR-C Interaction

The NPR-C receptor is known to bind natriuretic peptides and is involved in their clearance, but it also participates in signaling pathways that are distinct from the guanylyl cyclase-coupled NPR-A and NPR-B receptors researchgate.netahajournals.org. This compound, as a selective NPR-C ligand, has been used to probe these specific signaling cascades.

Perturbations in Cyclic GMP (cGMP) Production Pathways

While NPR-A and NPR-B are directly coupled to guanylyl cyclase and stimulate cGMP production, NPR-C is generally considered a clearance receptor that removes natriuretic peptides from circulation, thereby reducing the activation of NPR-A and NPR-B and consequently decreasing cGMP levels researchgate.net. However, research using this compound has shed light on more complex interactions.

Studies have shown that NPR-C can inhibit cGMP signaling, sometimes in an NPR-B-dependent manner nih.govresearchgate.net. Treatment with AP-811, as an NPR-C antagonist, has been observed to decrease white adipose tissue mass and increase the expression of genes related to mitochondrial biogenesis, such as PGC-1α and UCP1 nih.govresearchgate.net. Mechanistically, the downregulation of NPR-C has been shown to lead to the overactivation of NPR-B/cGMP signaling nih.gov.

In cardiac myocytes, AP-811 has been used to investigate the role of NPR-C in atrial natriuretic peptide (ANP)-induced stimulation of the Na+-K+ pump. This stimulation was found to be dependent on NPR-C and a nitric oxide (NO)-dependent pathway, distinct from the cGMP synthesized by NPR-A guanylyl cyclase researchgate.netphysiology.orgnih.gov. The complete blockade of ANP-induced pump stimulation by AP-811 or interruption of NO/sGC pathways implies that cGMP synthesized by NPR-A is not coupled to this specific Na+-K+ pump activation researchgate.netphysiology.org.

These findings suggest that this compound, by blocking NPR-C, can indirectly influence cGMP levels by affecting the clearance of natriuretic peptides that would otherwise activate guanylyl cyclase-coupled receptors. Furthermore, NPR-C appears to be involved in pathways that interact with or modulate cGMP signaling, potentially through mechanisms involving NO.

Modulation of Protein Kinase Activation Profiles

The downstream effects of NPR-C signaling and its modulation by this compound involve changes in protein kinase activity. Research indicates that NPR-C knockdown can induce pathway activation via AKT and p38, which were attenuated by NPR-B knockdown nih.govresearchgate.net. This suggests that NPR-C signaling, when active, may suppress these kinase pathways, and blocking NPR-C with this compound could potentially lead to their activation.

In the context of cardiac myocytes, while cGMP-dependent protein kinase (PKG) is activated by cGMP produced by NPR-A and NPR-B, the NPR-C-mediated stimulation of the Na+-K+ pump appears to be independent of this direct cGMP/PKG pathway researchgate.netphysiology.org. However, the broader impact of this compound on various protein kinase activation profiles is an area of ongoing research, particularly concerning pathways like AKT and p38 that are influenced by NPR-C activity nih.govresearchgate.net.

Cellular Responses to this compound in Controlled In Vitro Models

In vitro studies using various cell lines and primary cell cultures have been instrumental in understanding the direct cellular effects of this compound.

Assessment of Cell Line Specificity in Response to this compound

The selectivity of this compound for NPR-C over NPR-A (NPR1) has been demonstrated, with a reported selectivity of >20,000-fold for NPR-C echelon-inc.com. This high selectivity makes this compound a valuable tool for dissecting the specific roles of NPR-C signaling in different cell types.

Studies have utilized this compound in rabbit ventricular cardiomyocytes to investigate its effect on ANP-stimulated Na+/K+ pump activity nih.gov. It has also been used in studies involving rodent neonatal cardiomyocytes to block proliferation observed at low ANP concentrations nih.gov. This suggests that NPR-C, and thus its modulation by this compound, plays a role in regulating cardiomyocyte proliferation nih.gov.

While the provided search results mention other cell lines like H295R cells (adrenal cells) ahajournals.org and specific ependymoma cell lines (MAF-811 and MAF-928) nih.govoup.comresearchgate.netbiorxiv.org, the research on these cell lines in the context of this compound's direct effects is not detailed in the search snippets, except for H295R cells where AP-811 did not affect aldosterone (B195564) production inhibited by a different natriuretic peptide analog ahajournals.org. The use of this compound in different cell types highlights ongoing efforts to understand the cell-specific consequences of NPR-C modulation.

Effects on Cellular Ion Homeostasis and Membrane Potential Dynamics

This compound has been shown to inhibit ANP-stimulated Na+/K+ pump activity in rabbit ventricular cardiomyocytes echelon-inc.com. The Na+/K+ pump plays a crucial role in maintaining cellular ion homeostasis and establishing the membrane potential plos.orgmdpi.complos.org. By inhibiting this pump activity, this compound can influence intracellular ion concentrations, particularly sodium and potassium, and consequently affect the membrane potential dynamics of these cells plos.orgmdpi.complos.orgepfl.chnih.govbiorxiv.org.

The NPR-C-mediated stimulation of the Na+-K+ pump in cardiac myocytes is dependent on a pathway involving NPR-C and nitric oxide researchgate.netphysiology.orgnih.gov. The blockade of this stimulation by AP-811 underscores the role of NPR-C in regulating this specific ion transport mechanism researchgate.netphysiology.org. Perturbations in ion homeostasis, such as increased intracellular Na+ levels due to impaired Na+/K+-ATPase pump function, can have significant consequences for cell function, particularly in electrically excitable cells like cardiomyocytes plos.orgmdpi.com.

While the search results provide a clear link between this compound, NPR-C, and the Na+/K+ pump in cardiac cells, further detailed information on the direct effects of this compound on membrane potential dynamics or ion homeostasis in other cell types was not extensively available in the provided snippets. However, the fundamental role of ion channels and transporters in membrane potential and ion homeostasis is well-established plos.orgmdpi.complos.orgepfl.chnih.govbiorxiv.organnualreviews.org.

Advanced Methodologies for Elucidating Ap 811 Functionality

Radioligand Displacement Assays for Receptor Binding Profiling

Radioligand displacement assays are a cornerstone technique in pharmacology for characterizing the binding affinity and selectivity of a compound for its target receptor. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The ability of an unlabeled test compound, such as AP 811, to displace the binding of the radiolabeled ligand is measured across a range of concentrations. This displacement data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. nih.govcreative-bioarray.comchelatec.com

In the case of this compound, radioligand displacement assays have been instrumental in establishing its high affinity and selectivity for the NPR-C receptor. Studies have reported a Ki value for this compound at NPR-C of approximately 0.45 to 0.48 nM. tocris.commedchemexpress.comrndsystems.com Furthermore, these assays have demonstrated a remarkable selectivity profile, with this compound exhibiting over 20,000-fold selectivity for NPR3 over NPR1. tocris.commedchemexpress.comrndsystems.com This high selectivity is crucial for attributing observed biological effects specifically to NPR-C antagonism.

The principle involves incubating cell membranes or tissue homogenates containing the NPR-C receptor with a fixed concentration of a radiolabeled natriuretic peptide (a known ligand for NPR-C) and varying concentrations of this compound. As the concentration of this compound increases, it competes with the radiolabeled ligand for binding sites on the receptor, leading to a decrease in the amount of bound radioactivity. nih.govcreative-bioarray.com Analysis of the resulting displacement curve allows for the determination of the IC50 (the concentration of this compound required to inhibit 50% of the radioligand binding), which can then be converted to a Ki value using the Cheng-Prusoff equation. creative-bioarray.comchelatec.com

Reporter Gene Assays for NPR-C Functional Activity Assessment

While NPR-C is primarily known as a clearance receptor, it has also been implicated in modulating intracellular signaling pathways, sometimes in concert with other receptors. elifesciences.orgnih.govnih.govnih.gov Reporter gene assays are valuable tools for assessing the functional consequences of receptor activation or inhibition by measuring the activity of a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is linked to a signaling pathway downstream of the receptor.

For NPR-C, functional activity assessment using reporter gene assays can be challenging compared to guanylyl cyclase-coupled receptors (NPR-A and NPR-B) which directly produce cGMP. However, studies investigating NPR-C's influence on pathways like calcium signaling or its crosstalk with other receptors, such as the neuromedin B receptor (NMBR), can utilize reporter systems. elifesciences.orgnih.gov For instance, if NPR-C activation or inhibition is hypothesized to affect the activity of a transcription factor, a reporter construct containing binding sites for that transcription factor linked to a reporter gene can be used. Changes in reporter gene expression in the presence of this compound can indicate the compound's effect on the NPR-C-mediated modulation of that signaling pathway.

Research using this compound has explored its impact on various cellular processes influenced by NPR-C. For example, this compound has been shown to inhibit ANP-stimulated Na+/K+ pump activity and block the proliferation of rodent neonatal cardiomyocytes, suggesting NPR-C's involvement in these processes. tocris.commedchemexpress.comrndsystems.com While the specific use of reporter gene assays for these exact phenomena with this compound is not detailed in the provided snippets, the principle applies: if a downstream signaling event linked to NPR-C can be coupled to a reporter gene, such an assay could quantify the functional effect of this compound's antagonistic action. Studies investigating the interaction between NPR-C and NMBR in itch signaling, where this compound attenuated BNP-facilitated histamine (B1213489) itch, highlight the complex functional roles of NPR-C that could potentially be dissected further using appropriate reporter systems. elifesciences.orgnih.gov

Computational Approaches for Ligand-Receptor Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide powerful in silico tools to investigate the potential binding modes of a ligand to its receptor and to understand the dynamic behavior and stability of the ligand-receptor complex. biopractify.comnih.govchemrxiv.orgnih.gov While experimental methods provide valuable binding data, computational approaches offer atomic-level insights into the interaction.

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within the binding site of a receptor based on scoring functions. nih.govchemrxiv.org For this compound and the NPR-C receptor, docking studies could involve obtaining or modeling the 3D structure of the NPR-C extracellular domain (where natriuretic peptides bind) and then computationally docking this compound into this site. This would generate hypotheses about the key amino acid residues involved in this compound binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular dynamics simulations extend docking studies by simulating the movement of the ligand-receptor complex over time in a simulated physiological environment (e.g., explicit solvent). biopractify.comnih.govnih.gov MD simulations can provide information about the stability of the predicted binding pose, conformational changes in the receptor or ligand upon binding, and the dynamics of the interactions. nih.govnih.gov Although specific computational studies of this compound binding to NPR-C were not prominently featured in the search results, these techniques are routinely applied in drug discovery and mechanistic studies to complement experimental binding data and provide a deeper understanding of molecular recognition. The peptide nature of this compound (Sequence: RIDR with modifications tocris.com) adds complexity to computational modeling compared to small molecules, requiring consideration of peptide flexibility.

Integrative Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Cellular Analysis

Integrative omics technologies, such as proteomics and metabolomics, offer a global perspective on the cellular changes induced by a compound like this compound. These approaches allow for the simultaneous measurement and analysis of large numbers of proteins (proteomics) or metabolites (metabolomics) within a biological system. ahajournals.orgrevespcardiol.orgfrontiersin.orgoup.com By examining changes in the proteome or metabolome following treatment with this compound, researchers can gain insights into the broader cellular pathways and processes affected by NPR-C antagonism.

Proteomics studies, often employing mass spectrometry-based techniques, can identify and quantify changes in protein abundance, post-translational modifications, or protein-protein interactions in cells or tissues exposed to this compound. revespcardiol.orgfrontiersin.orgoup.com This can reveal how blocking NPR-C affects protein expression levels of downstream signaling molecules, enzymes, or transporters. For instance, if NPR-C modulates a particular signaling cascade, changes in the phosphorylation status or expression of kinases and phosphatases in that pathway might be detectable through proteomics.

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological sample, providing a snapshot of the metabolic state. ahajournals.orgrevespcardiol.orgfrontiersin.orgoup.com Since NPR-C is involved in regulating the activity of natriuretic peptides that have diverse physiological effects, including metabolic roles, metabolomics could be used to identify metabolic pathways altered by this compound treatment. Changes in the concentrations of specific metabolites could point to affected enzymatic activities or metabolic fluxes.

Integrating data from both proteomics and metabolomics, along with other omics layers (like transcriptomics, though not explicitly in the outline), can provide a more comprehensive understanding of the cellular response to this compound. ahajournals.orgfrontiersin.orgoup.com While the provided search results mention the application of omics technologies in various biological contexts, including studies where this compound was used to investigate NPR-C function in white adipose tissue and its impact on mitochondrial function and expression of related proteins like PGC-1α and UCP1, these studies highlight the potential for deeper omics analysis to fully elucidate the mechanisms. nih.gov Applying integrative omics after this compound treatment could reveal interconnected changes in protein networks and metabolic profiles that contribute to the observed biological effects.

Academic Research Applications and Future Trajectories for Ap 811 Studies

Utilization of AP 811 as a Probe for Natriuretic Peptide System Biology

This compound's high affinity and selectivity for NPR-C make it an effective probe for dissecting the biological activities mediated by this receptor. tocris.commedchemexpress.comechelon-inc.com By antagonizing NPR-C, researchers can isolate and study the effects that are specifically blocked or modulated by NPR-C activity.

Contribution to Understanding Physiological and Pathophysiological Roles of NPR-C

Research utilizing this compound has significantly contributed to understanding the diverse physiological and pathophysiological roles of NPR-C. Studies have shown that this compound can abolish ANP-induced Na+/K+ pump stimulation in rabbit ventricular cardiomyocytes in vitro, indicating a role for NPR-C in this process via a NOS/NO/cGMP-dependent pathway. tocris.comglpbio.comphysiology.org Furthermore, this compound has been used to investigate the role of NPR-C in cardiomyocyte proliferation during development, demonstrating that it can block the enhanced proliferation observed with low concentrations of ANP. tocris.comglpbio.combiologists.com

In the context of vascular function, this compound has been used to show that the enhancement of CNP-induced vasorelaxation in certain conditions is NPR-C dependent. biorxiv.org Recent research also highlights the use of this compound in exploring the role of NPR-C in white adipose tissue metabolism. Treatment with this compound decreased white adipose tissue mass and increased the expression of markers associated with mitochondrial function and energy expenditure, suggesting that inhibiting NPR-C signaling could be a potential target for treating metabolic diseases. researchgate.netnih.govresearchgate.netresearchgate.net this compound has also been employed in studies investigating the role of NPR-C in itch signaling pathways. nih.gov

The use of this compound has helped to move beyond the initial classification of NPR-C solely as a clearance receptor, revealing its active signaling roles in various tissues and processes, including cardiovascular homeostasis and metabolic regulation. researchgate.netnih.govresearchgate.netresearchgate.netacs.orgmdpi.comqmul.ac.uk

Here is a summary of some research findings using this compound:

| Study Focus | Key Finding (using this compound) | Citation |

| Cardiac Na+/K+ pump activity | Abolished ANP-induced pump stimulation via an NPR-C and NO-dependent pathway. | tocris.comglpbio.comphysiology.org |

| Cardiomyocyte proliferation during development | Blocked enhanced proliferation induced by low ANP concentrations. | tocris.comglpbio.combiologists.com |

| Vascular function | Attenuated CNP-induced vasodilation in an NPR-C-dependent manner. | biorxiv.org |

| White adipose tissue metabolism | Decreased WAT mass and increased mitochondrial function markers. | researchgate.netnih.govresearchgate.netresearchgate.net |

| Itch signaling | Attenuated BNP-facilitated histamine (B1213489) itch, suggesting NPR-C involvement. | nih.gov |

| Neural crest and cranial placode formation | Reduced expression of key markers, indicating a role for Npr3 (NPR-C) in early embryogenesis. | nih.gov |

Exploration of this compound's Interactions with Other Biological Systems

Beyond its primary interaction with NPR-C, research using this compound can indirectly shed light on the interplay between the natriuretic peptide system and other biological pathways. For instance, studies showing this compound's effect on the Na+/K+ pump highlight the connection between NPR-C signaling and ion transport mechanisms. tocris.comglpbio.comphysiology.org Its influence on cardiomyocyte proliferation points to interactions with cellular growth and development pathways. tocris.comglpbio.combiologists.com The findings in white adipose tissue suggest an interaction between NPR-C signaling and metabolic pathways, including those related to mitochondrial function and energy expenditure. researchgate.netnih.govresearchgate.netresearchgate.net The research on itch signaling indicates a potential crosstalk between NPR-C and pathways involved in sensory perception. nih.gov Furthermore, studies exploring NPR-C's role in neural crest and cranial placode formation demonstrate its involvement in developmental processes and potential interactions with associated signaling cascades. nih.gov

The concept of "Systems Interactions" is a fundamental principle in biology, recognizing that biological systems are composed of interacting parts that result in complex properties. weebly.comcrimsonglobalacademy.schoolsavemyexams.com this compound, by specifically targeting NPR-C, serves as a tool to perturb the natriuretic peptide system and observe its interconnectedness with other cellular and physiological processes.

Identification of Unanswered Questions and Formulation of Future Research Hypotheses Pertaining to this compound.

Despite the valuable insights gained from studies utilizing this compound, several questions remain unanswered, paving the way for future research. The precise mechanisms by which NPR-C exerts its diverse effects, particularly its signaling functions beyond ligand clearance, warrant further detailed investigation. While this compound has been instrumental in demonstrating NPR-C's involvement in various processes, the complete downstream signaling cascades activated or modulated by NPR-C antagonism by this compound in different cell types and tissues are still being elucidated.

Future research could focus on:

Mapping the complete signaling network downstream of NPR-C in various physiological and pathophysiological contexts using this compound as a pharmacological tool.

Investigating the potential for developing novel therapeutic strategies targeting NPR-C, building upon the understanding gained from studies with this compound, particularly in areas like metabolic diseases and cardiovascular disorders. researchgate.netnih.govresearchgate.netqmul.ac.uk

Exploring the structural basis of this compound's high affinity and selectivity for NPR-C to inform the design of even more potent and specific modulators of NPR-C activity.

Further clarifying the potential role of this compound or similar NPR-C antagonists in modulating interactions between NPR-C and other natriuretic peptide receptors, such as the reported heterodimerization with NPR-A or NPR-B. nih.govresearchgate.net

Utilizing this compound in in vivo models to further validate and expand upon the findings from in vitro studies regarding NPR-C's roles in various biological systems and disease states.

These future research directions, guided by the use of selective probes like this compound, hold the potential to deepen our understanding of the natriuretic peptide system and uncover new therapeutic avenues.

Q & A

Basic Research Questions

Q. How to design a robust experimental methodology for studying AP 811?

- Methodological Answer : Begin by clearly defining independent and dependent variables, including the chemical structure of this compound and any biological/organic systems involved . Justify your choice of data collection methods (e.g., spectroscopic analysis, chromatography) by aligning them with the research question’s objectives . Ensure reproducibility by detailing protocols for sample preparation, instrumentation calibration, and control groups . Use statistical power analysis to determine sample size and mitigate bias .

Q. What strategies ensure a comprehensive literature review for this compound research?

- Methodological Answer : Systematically search databases like Web of Science and PubMed using Boolean operators (e.g., "this compound AND synthesis," "this compound AND toxicity") . Critically evaluate sources for credibility by prioritizing peer-reviewed journals and avoiding unverified platforms like . Organize findings thematically (e.g., synthesis pathways, pharmacological properties) and identify gaps using a matrix comparing hypotheses, methods, and outcomes .

Q. How to ethically collect and manage data in this compound studies?

- Methodological Answer : For primary data, obtain informed consent if human/animal subjects are involved, and anonymize datasets . For secondary data, adhere to copyright laws and cite repositories (e.g., Cambridge English tests, public databases) . Store raw data in structured formats (e.g., CSV, .xlsx) with metadata tags (e.g., date, instrument settings) to facilitate replication .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data (e.g., conflicting toxicity results)?

- Methodological Answer : Conduct sensitivity analysis to isolate variables (e.g., solvent purity, temperature fluctuations) . Apply triangulation by cross-validating results via multiple techniques (e.g., HPLC, mass spectrometry) . Quantify uncertainties using error propagation models and report confidence intervals . Reconcile discrepancies by revisiting assumptions in theoretical frameworks (e.g., kinetic vs. thermodynamic control in synthesis) .

Q. What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships?

- Methodological Answer : Use multivariate regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity . Apply machine learning algorithms (e.g., random forests, neural networks) for predictive modeling, ensuring training datasets are balanced and validated via k-fold cross-validation . Report effect sizes and p-values with Bonferroni corrections to address multiple comparisons .

Q. How to integrate interdisciplinary approaches (e.g., computational chemistry, in vivo assays) in this compound research?

- Methodological Answer : Develop a hybrid workflow:

- Computational : Perform DFT calculations to predict this compound’s electronic properties .

- Experimental : Validate predictions via NMR/X-ray crystallography .

- Biological : Assess cytotoxicity using standardized cell lines (e.g., HEK293) .

Synthesize findings using a convergence framework, highlighting how each discipline addresses limitations in the others .

Data Presentation and Validation

Q. How to present this compound research findings with academic rigor?

- Methodological Answer : Structure papers per IMRaD (Introduction, Methods, Results, Discussion) . Use tables to compare synthesis yields or bioactivity metrics (e.g., IC50 values) . For visual clarity, employ line graphs for kinetic data and heatmaps for dose-response relationships . Adhere to APA or ACS formatting for citations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.